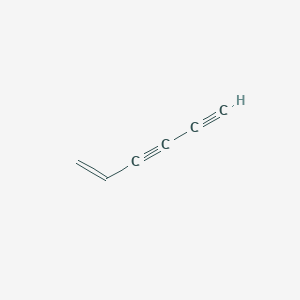

1-Hexene-3,5-diyne

Description

Structure

3D Structure

Properties

CAS No. |

7023-69-0 |

|---|---|

Molecular Formula |

C6H4 |

Molecular Weight |

76.10 g/mol |

IUPAC Name |

hex-1-en-3,5-diyne |

InChI |

InChI=1S/C6H4/c1-3-5-6-4-2/h1,4H,2H2 |

InChI Key |

YGUXSTHFRZRBLP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC#CC#C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hexene 3,5 Diyne and Its Derivatives

Established Synthetic Routes to 1-Hexene-3,5-diyne Scaffolds

The synthesis of the fundamental this compound structure relies on well-established coupling reactions that efficiently form carbon-carbon single, double, and triple bonds. These methods provide access to both symmetrical and unsymmetrical enediyne systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Terminal Alkynes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the Sonogashira coupling is particularly well-suited for the construction of enediyne systems like this compound. wikipedia.orgorganic-chemistry.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide, providing a direct route to the eneyne core. nih.gov The general transformation involves the coupling of a vinyl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

The catalytic cycle of the Sonogashira reaction is understood to involve the oxidative addition of the vinyl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and concluding with reductive elimination to yield the eneyne product and regenerate the palladium(0) catalyst. The reaction is typically conducted under mild conditions and tolerates a wide range of functional groups, making it a versatile tool in organic synthesis. wikipedia.orgresearchgate.net For the synthesis of the this compound scaffold, a suitable vinyl halide would be coupled with ethynylacetylene under Sonogashira conditions.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| Vinyl Halide | Terminal Alkyne | Palladium Complex | Copper(I) Salt | Amine | This compound derivative |

Oxidative Dimerization of Alkynes

The oxidative dimerization of terminal alkynes, particularly through Glaser and Hay couplings, offers a straightforward method for the synthesis of symmetrical 1,3-diynes. wikipedia.orgorganic-chemistry.org These reactions can be adapted to produce symmetrical derivatives of this compound.

The Glaser coupling , first reported in 1869, involves the use of a copper(I) salt, such as copper(I) chloride or bromide, in the presence of an oxidant like air or oxygen, and a base, typically ammonia. wikipedia.org The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative coupling to form the diyne.

A significant modification to this reaction is the Hay coupling , which utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex of copper(I) chloride. wikipedia.orgsynarchive.com The use of TMEDA accelerates the reaction and improves its versatility by enhancing the solubility of the catalyst in a wider range of solvents. organic-chemistry.org The Hay coupling is an aerobic reaction where oxygen serves to reoxidize the catalytic copper(I) to copper(II) throughout the catalytic cycle. wikipedia.org

These methods are particularly useful for synthesizing symmetrically substituted 1,6-disubstituted-3-hexene-1,5-diynes by the dimerization of a suitable terminal enyne precursor.

| Coupling Reaction | Catalyst System | Oxidant | Key Features |

| Glaser Coupling | Copper(I) salts (e.g., CuCl) | Air/Oxygen | One of the oldest coupling reactions for diyne synthesis. wikipedia.org |

| Hay Coupling | Copper(I) chloride with TMEDA | Air/Oxygen | Accelerated reaction rate and improved catalyst solubility. wikipedia.orgsynarchive.com |

Cadiot-Chodkiewicz Reactions for Diyne Formation

For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz reaction is a powerful and widely employed methodology. rsc.orgresearchgate.netrsc.org This reaction involves the copper(I)-catalyzed cross-coupling of a 1-haloalkyne with a terminal alkyne in the presence of an amine base. rsc.orgresearchgate.net This approach is highly relevant for the construction of the this compound scaffold, as it allows for the selective coupling of two different alkyne fragments.

The mechanism of the Cadiot-Chodkiewicz reaction is believed to involve the formation of a copper acetylide from the terminal alkyne, which then reacts with the 1-haloalkyne. rsc.org A key advantage of this method is its ability to favor the formation of the unsymmetrical cross-coupled product over the symmetrical homo-coupled byproducts. researchgate.net This selectivity is crucial when synthesizing complex molecules with specific substitution patterns. researchgate.netnih.gov The reaction conditions can be tuned by the choice of copper salt, base, and solvent to optimize the yield and selectivity of the desired unsymmetrical diyne. rsc.org

Synthesis of Substituted and Annulated this compound Derivatives

Building upon the fundamental synthetic routes, various strategies have been developed to introduce substituents and create more complex annulated structures based on the this compound core.

Approaches for Phenylated this compound Synthesis

The introduction of phenyl groups onto the this compound scaffold imparts interesting photophysical and electronic properties. ontosight.aiontosight.ai A key example is the synthesis of (E)-1,6-diphenyl-3-hexene-1,5-diyne. The synthesis of this compound typically involves the coupling of terminal alkynes with phenylacetylene (B144264) in the presence of a suitable catalyst. ontosight.ai

The general approach to synthesizing such phenylated derivatives often relies on the coupling methodologies described previously, such as Sonogashira or Cadiot-Chodkiewicz reactions, where one of the coupling partners is a phenyl-substituted alkyne or vinyl halide. For instance, the Sonogashira coupling of a phenyl-substituted vinyl halide with a terminal alkyne, or the coupling of a vinyl halide with phenylacetylene, can provide access to these structures. researchgate.net

Strategies for Diiodo-Substituted this compound Precursors for On-Surface Reactions

Diiodo-substituted this compound derivatives have emerged as important precursors for the on-surface synthesis of novel carbon-based nanomaterials, such as graphene nanoribbons. escholarship.org The iodine atoms serve as reactive handles that can undergo dehalogenative polymerization on a metal surface, typically gold(111). escholarship.org

The synthesis of these diiodo precursors often involves multi-step sequences. For example, a diiodo derivative of tetraphenyl-hex-3-en-1,5-diyne has been synthesized for the fabrication of graphene nanoribbons. escholarship.org The synthetic strategy for such molecules would likely involve the introduction of iodine atoms onto the aromatic rings of a phenylated this compound precursor. This can be achieved through electrophilic iodination reactions on the activated aromatic rings. The resulting diiodo-substituted enediyne can then be purified and used in on-surface polymerization studies. These on-surface reactions represent a bottom-up approach to creating precisely defined carbon nanostructures.

Preparation of Polycatenar this compound Derivatives

While specific literature on "polycatenar" this compound derivatives is sparse, the synthesis of complex, substituted analogs can be extrapolated from established methods for constructing enediyne and polyyne systems. The general approach involves the strategic coupling of vinyl and alkynyl fragments, which can be appended with long alkyl or polyether chains to impart polycatenar characteristics.

Key synthetic strategies that can be adapted for this purpose include transition metal-catalyzed cross-coupling reactions. For instance, Sonogashira or Cadiot-Chodkiewicz couplings are powerful methods for forming the crucial carbon-carbon bonds between the vinyl and diyne moieties. In a hypothetical synthesis, a vinyl halide bearing one or more long-chain substituents could be coupled with a terminal diyne. Conversely, a vinylboronic acid or vinylsiloxane could be coupled with a halo-diyne under Suzuki or Hiyama conditions, respectively. organic-chemistry.org The synthesis of tetraphenyl-substituted hex-3-ene-1,5-diyne has been reported as a precursor for graphene nanoribbons, demonstrating the feasibility of attaching multiple bulky substituents to the core structure. escholarship.org

The construction of the diyne fragment itself often relies on oxidative homocoupling (Glaser or Hay coupling) of a terminal alkyne or, for unsymmetrical diynes, heterocoupling strategies. organic-chemistry.orgacs.org By employing starting materials already containing the desired long-chain ("catenar") functionalities, these well-established coupling reactions can provide a viable pathway to complex, polycatenar this compound derivatives.

Emerging Synthetic Strategies (e.g., Oxidative Cross Coupling, Diyne Metathesis)

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing conjugated systems like this compound. These emerging strategies often rely on novel catalysts that offer higher selectivity and functional group tolerance.

The direct cross-coupling of two different terminal alkynes to form an unsymmetrical 1,3-diyne is a highly attractive and atom-economical strategy. This approach avoids the pre-functionalization of one alkyne partner (e.g., to a haloalkyne), which is required in traditional methods like the Cadiot-Chodkiewicz coupling. organic-chemistry.org Recent advancements have seen the development of catalytic systems that can effectively discriminate between two different terminal alkynes, minimizing the formation of undesired homocoupled products.

Gold-catalyzed oxidative cross-coupling has emerged as a particularly effective method. acs.orgresearchgate.net Using a gold catalyst in the presence of a ligand such as 1,10-phenanthroline (B135089) (Phen) and an oxidant like PhI(OAc)₂, two distinct terminal alkynes can be coupled with high heteroselectivity. acs.orgresearchgate.net This method shows broad substrate scope and tolerates various functional groups. acs.org Nickel/copper co-catalyzed systems have also been developed that use molecular oxygen (O₂) or air as the oxidant, representing a more environmentally benign approach. acs.org These methods provide a direct route to unsymmetrical diynes, which can then be further elaborated into complex this compound derivatives.

Table 1: Catalytic Systems for Oxidative Cross-Coupling of Terminal Alkynes

| Catalyst System | Ligand | Oxidant | Key Features |

|---|---|---|---|

| Au(I) | 1,10-Phenanthroline | PhI(OAc)₂ | High heteroselectivity (>10:1) and broad substrate tolerability. acs.orgresearchgate.net |

| NiCl₂·6H₂O / CuI | TMEDA | O₂ / Air | Environmentally benign; proceeds at room temperature. acs.org |

| PdCl₂ / CuI | 3-(diphenylphosphino)propanoic acid | O₂ | Effective for aromatic, heteroaromatic, and aliphatic alkynes. researchgate.net |

This table is interactive and can be sorted by column.

Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal-carbene complexes, typically involving ruthenium, which combines an alkene and an alkyne to form a new 1,3-diene. organic-chemistry.orgchim.it This reaction is a convergent and efficient way to construct the conjugated ene-yne backbone. In the context of this compound synthesis, an intermolecular cross-enyne metathesis between an alkene (like ethylene) and a diyne substrate could theoretically assemble the enediyne structure. organic-chemistry.orgacs.org

The reaction is driven by the formation of the thermodynamically stable conjugated 1,3-diene product. organic-chemistry.org Catalysts such as the Grubbs' second-generation catalyst are highly effective for this transformation. researchgate.net The scope of enyne metathesis has been expanded to include substrates with various functional groups, including those with coordinating heteroatoms. organic-chemistry.orgacs.org The reaction conditions can be tuned to optimize yields and catalyst turnover numbers, making it a versatile tool for synthesizing complex dienes and enynes. acs.orgacs.org While direct synthesis of this compound via this method is not prominently documented, its principles offer a promising route for future synthetic designs.

Table 2: Enyne Metathesis for 1,3-Diene Synthesis

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Grubbs' Catalysts (Ru-based) | Alkene + Alkyne | 1,3-Diene | Forms a stable conjugated diene; intramolecular (RCEYM) and intermolecular (Cross-Enyne Metathesis) versions exist. organic-chemistry.orgchim.it |

This table is interactive and can be sorted by column.

Chemical Reactivity and Reaction Mechanisms of 1 Hexene 3,5 Diyne

Cycloaromatization Reactions of Enediynes

Cycloaromatization reactions are a class of chemical transformations that form an aromatic ring from a non-aromatic precursor. For enediynes like 1-hexene-3,5-diyne, this typically involves the formation of a benzene derivative. The most extensively studied of these reactions is the Bergman cyclization, which proceeds through a diradical intermediate. nova.edualfa-chemistry.com

The rate and activation energy of the Bergman cyclization are highly sensitive to the molecular geometry of the enediyne core. Two key factors are the molecular strain and the distance between the two reacting acetylenic carbon atoms (C1 and C6), often termed the "critical distance".

Incorporating the enediyne moiety into a cyclic structure, such as a 10-membered ring, can significantly lower the activation barrier for cyclization. nova.eduwikipedia.org This is because the ring strain in the cyclic reactant is partially released in the transition state, accelerating the reaction. nih.gov For example, the cyclization of acyclic enediynes typically requires temperatures above 200°C, whereas some strained cyclic enediynes can react at physiological temperatures (37°C). nova.edu

The critical distance between the reacting carbons also governs reactivity. A shorter distance generally leads to a lower activation barrier. It has been proposed that for a spontaneous cyclization to occur at ambient temperature, this distance should be below approximately 3.20 Å. nih.gov Conversely, distances above 3.31 Å render the enediyne stable at room temperature. nih.gov An accurate gas-phase structure determination of the parent compound, cis-hex-3-ene-1,5-diyne, revealed a C1-C6 distance of 4.32 Å, which is longer than previously estimated. This suggests that an intrinsic distortion of the acyclic enediyne moiety exists, pushing the reacting carbons apart, and that the macrocyclic ring in natural antibiotics plays a crucial role in overcoming this distortion to facilitate the reaction.

| Compound Type | Key Factor | Effect on Reactivity | Typical Cyclization Temperature |

| Acyclic Enediynes | Longer critical distance (~4.32 Å for parent) | Higher activation energy, less reactive | > 200°C |

| Cyclic Enediynes | Increased molecular strain, shorter critical distance | Lower activation energy, more reactive | Can be as low as 37°C |

The activation barrier of the Bergman cyclization can be tuned by placing substituents on the enediyne framework. The electronic and steric properties of these substituents can either stabilize the reactant or the transition state, thereby altering the reaction rate.

Electronic Effects : The presence of electron-withdrawing groups conjugated with the enediyne system can lower the activation energy by stabilizing the transition state. alfa-chemistry.com Conversely, certain substituents can modulate the reaction energetics in other ways. For instance, the addition of chalcogen-phosphorus substituents to an acyclic enediyne was found to lower the reaction energy of the Bergman cyclization compared to the parent (Z)-hexa-3-ene-1,5-diyne.

| Substituent | Effect on Bergman Cyclization Reaction Energy (kcal/mol) |

| None (Parent Enediyne) | +7.84 |

| Oxygen Congener | +6.07 |

| Sulfur Congener | +3.71 |

| Selenium Congener | +3.47 |

Steric Effects : The steric bulk of functional groups at the termini of acyclic enediynes can significantly influence the temperatures required for cyclization. This highlights the role of physical hindrance in achieving the necessary geometry for the reaction to proceed.

The Bergman cyclization is classically initiated by thermal energy (pyrolysis) or by photochemical activation. alfa-chemistry.com For simple acyclic enediynes, high temperatures, often around 200°C, are necessary to overcome the activation energy barrier. nova.eduwikipedia.org

However, the harsh conditions required for thermal activation can be circumvented through catalysis. The application of transition metal catalysts has been shown to facilitate the cycloaromatization of enediynes under milder conditions. This is achieved through the coordination of the metal complex with the enediyne, which can lower the activation barrier. Organometallic reagents can also be employed to generate precursors that undergo cyclization at relatively low temperatures.

While the most common fate of the p-benzyne diradical formed from acyclic enediynes is hydrogen atom abstraction, alternative reaction pathways exist. Instead of reacting as a radical, the p-benzyne intermediate can be trapped by nucleophiles. nih.govnih.gov This process represents a non-radical reaction pathway for the diradical.

The mechanism involves the rate-limiting cyclization of the enediyne to the p-benzyne diradical, which is then rapidly attacked by a nucleophile (such as I⁻, Br⁻, N₃⁻, or CN⁻). nih.govescholarship.org This nucleophilic addition results in the formation of a highly reactive "naked" aryl anion. nih.gov This anion is subsequently protonated by a proton source in the reaction medium, which can include very weak acids like dimethyl sulfoxide (DMSO) or acetonitrile, to yield the final substituted aromatic product. nova.educienciapr.org This cyclization-addition sequence provides a pathway to functionalized aromatic compounds that bypasses the typical radical abstraction mechanism.

Hopf Cyclization Mechanism and its Acceleration

The Hopf cyclization is a powerful, atom-neutral pericyclic reaction that transforms cis-hexa-1,3-diene-5-ynes into new aromatic rings. nih.govnih.gov This thermally allowed 6π-electrocyclization proceeds through a highly strained cyclohexa-1,2,4-triene intermediate, followed by two consecutive hydrogen shifts to achieve aromatization. nih.gov While this reaction has been known since its report by Hopf and co-workers in 1969, its application has been historically limited by a very high reaction barrier. nih.govnih.govacs.orgacs.orgrsc.org

Recent research has demonstrated that the significant energy barrier of the Hopf cyclization can be dramatically lowered by mediating the reaction on a metal surface. nih.govacs.orgacs.orgrsc.org Specifically, studies using (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, a derivative of this compound, on a gold (Au(111)) surface have shown a remarkable acceleration of the reaction. nih.govacs.orgacs.orgrsc.org

When deposited onto a Au(111) surface, the enediyne undergoes sequential Hopf cyclizations at temperatures far lower than those required in the bulk phase. nih.govacs.org Scanning tunneling microscopy (STM) and noncontact atomic force microscopy (nc-AFM) have been used to observe these transformations at the single-molecule level. nih.govacs.orgacs.orgrsc.org Density functional theory (DFT) calculations support these experimental findings, revealing that a gold atom from the Au(111) surface is actively involved in all steps of the reaction, effectively halving the reaction barrier. nih.govacs.orgacs.orgrsc.org This catalytic effect is crucial for lowering the activation energy of the transformation. acs.orgacs.orgrsc.org

The strategic design of this compound derivatives allows for sequential Hopf cyclizations to build complex polycyclic aromatic hydrocarbons (PAHs). nih.govnih.govacs.org In the case of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on a Au(111) surface, the molecule undergoes two distinct and quantitative cyclization events. nih.govacs.orgacs.orgrsc.org

The first cyclization occurs at a temperature below 160 °C, transforming one of the dienyne moieties into an aromatic ring and yielding an intermediate naphthalene derivative. nih.govacs.org Upon further annealing, a second cyclization takes place, which is completed by approximately 190 °C. nih.govacs.org This second step converts the remaining dienyne unit, resulting in the formation of a chrysene derivative. nih.govnih.govacs.org This stepwise, surface-mediated approach demonstrates a pathway for the synthesis of complex PAHs and graphene nanoribbons from enediyne precursors at significantly reduced temperatures. acs.orgacs.orgrsc.org

Table 1: Surface-Mediated Sequential Hopf Cyclization of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on Au(111)

| Reaction Stage | Reactant | Product | Completion Temperature |

| First Cyclization | (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | Naphthalene Derivative | < 160 °C |

| Second Cyclization | Naphthalene Derivative | Chrysene Derivative | ~ 190 °C |

Myers-Saito Cyclization in Enediyne Systems

Another significant cyclization pathway available to enediyne systems is the Myers-Saito cyclization. This reaction is mechanistically distinct from the Bergman cyclization. The Myers-Saito reaction proceeds via a cumulated enyne-allene intermediate. This highly reactive species is generated from the starting enediyne, often through a triggering event like nucleophilic attack, as seen in natural products like Neocarzinostatin.

The key difference from the Bergman cyclization lies in the formation of the reactive intermediate; the Myers-Saito pathway requires the formation of a reactive allene before cyclization can occur. Once formed, the enyne-allene undergoes thermal cyclization to produce a biradical species, which can then abstract hydrogen atoms from a suitable donor, such as the DNA backbone, leading to cytotoxic effects. This reactivity has made the Myers-Saito cyclization a key area of interest in the development of anticancer agents.

Cycloaddition Reactions

The acetylenic units within the this compound structure are excellent candidates for participation in cycloaddition reactions, providing a powerful tool for the construction of complex cyclic architectures.

The [2+2+2] cycloaddition is a highly efficient, atom-economical method for synthesizing six-membered rings. acs.orguwindsor.ca In the context of enediynes, this reaction involves the intramolecular cyclization of the two alkyne units and the central alkene. This transformation is typically catalyzed by transition metals from Group 9, such as cobalt (Co), rhodium (Rh), and iridium (Ir). acs.org Ruthenium (Ru) catalysts are also effective. nih.gov

The reaction of an enediyne can produce tricyclic cyclohexadienes, which are versatile intermediates for accessing complex, sp³-rich molecules. acs.org The mechanism often proceeds through the formation of a metallacyclopentadiene intermediate from the coupling of the two alkyne moieties with the metal catalyst. acs.org Subsequent coordination and insertion of the alkene unit completes the six-membered ring. acs.org The use of chiral ligands, such as (S)-Segphos, can facilitate highly enantioselective versions of this reaction, allowing for the synthesis of enantio-enriched polycyclic products. acs.org While powerful, some cobalt-catalyzed systems may require stoichiometric amounts of the metal due to the formation of stable complexes with the cyclohexadiene product. acs.org

Other Fundamental Reaction Pathways Involving Ethynyl Groups

The two ethynyl (alkyne) groups in this compound are sites of high reactivity and can undergo a variety of fundamental organic reactions, including oxidation, reduction, and substitution.

The triple bonds of this compound can be oxidized under different conditions to yield either dicarbonyl compounds or carboxylic acids.

Mild Oxidation: Under gentle, neutral conditions, for example with a neutral solution of potassium permanganate (KMnO₄), alkynes can be oxidized to form α-diketones (vicinal dicarbonyls). aakash.ac.inlibretexts.org For this compound, this would correspond to the oxidation of one or both triple bonds to produce a diketone or tetraketone, respectively. Other reagents, such as those used in Wacker-type oxidations catalyzed by palladium and copper salts with molecular oxygen, can also convert internal alkynes to 1,2-diketones. organic-chemistry.orgacs.org

Strong Oxidation (Oxidative Cleavage): Under more forceful conditions, such as with hot, basic potassium permanganate or ozone (O₃) followed by workup, the triple bonds are cleaved. libretexts.orglibretexts.org

The internal alkyne (at the 3-position) would cleave to yield two carboxylic acids.

The terminal alkyne (at the 5-position) would be cleaved to yield a carboxylic acid and carbon dioxide. quora.com This powerful reaction can be used to break down the carbon skeleton and is often used in structural elucidation.

The alkyne functionalities can be fully or partially reduced using catalytic hydrogenation, with the product depending on the catalyst employed.

Partial Reduction to cis-Alkenes: Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on CaCO₃ or BaSO₄ treated with lead acetate and quinoline), hydrogenation can be stopped at the alkene stage. wikipedia.orgbyjus.com This reaction is stereospecific, proceeding via syn-addition of hydrogen across the triple bond to exclusively yield cis-alkenes. masterorganicchemistry.combyjus.com A key advantage of this catalyst is its selectivity; it will reduce alkynes without affecting existing double bonds. masterorganicchemistry.comwikipedia.org Therefore, reaction of this compound with H₂ over a Lindlar catalyst would be expected to reduce the two triple bonds to cis-double bonds, yielding (3Z,5Z)-1,3,5-heptatriene.

Complete Reduction to Alkanes: Using a more active catalyst, such as palladium on carbon (Pd/C) or platinum (Pt), hydrogenation will proceed completely, reducing both the triple bonds and the original double bond to yield the fully saturated alkane, hexane. youtube.com

| Reagents | Product Type | Stereochemistry | Selectivity | Citation |

|---|---|---|---|---|

| H₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline) | Alkene | cis (from syn-addition) | Reduces alkynes, does not reduce alkenes. | masterorganicchemistry.comwikipedia.orgbyjus.com |

| H₂, Pd/C or Pt | Alkane | N/A | Reduces both alkynes and alkenes. | youtube.com |

| Na, NH₃ (l) | Alkene | trans (from anti-addition) | Reduces alkynes to trans-alkenes. | youtube.com |

While the term "substitution" is broad, a key reaction pathway for the unsaturated system in this compound is electrophilic addition across the double bond. Halogens such as bromine (Br₂) and chlorine (Cl₂) can add to the double bond to produce vicinal dihalides.

Advanced Spectroscopic Characterization and Structural Analysis

Elucidation of Equilibrium Structures

Determining the precise three-dimensional arrangement of atoms is fundamental to understanding the reactivity and properties of a molecule. For 1-hexene-3,5-diyne, spectroscopic methods are crucial for establishing its equilibrium structure in different phases.

The gas-phase structure of this compound, also known as vinyldiacetylene, has been successfully investigated using Fourier transform microwave (FTMW) spectroscopy. This high-resolution technique allows for the precise determination of rotational constants, from which an accurate molecular structure can be derived.

The rotational spectra of this compound were observed for the first time in a study of carbon chain molecules using FTMW spectroscopy coupled with a supersonic molecular beam researchgate.net. The molecule was generated as a product of an electrical discharge through precursor mixtures, such as ethylene/diacetylene or vinylacetylene/diacetylene researchgate.net. The observation and analysis of its rotational spectrum confirm a planar structure for the molecule and allow for the determination of its rotational constants, which are essential for deriving bond lengths and angles in the isolated, gas-phase state. This experimental approach provides the most accurate data for the ground-state equilibrium geometry of the molecule, free from intermolecular interactions.

As of the current literature, a single-crystal X-ray diffraction study for the parent this compound has not been reported. This technique, which is the definitive method for determining the structure of molecules in the solid state, requires the growth of a suitable single crystal. The volatile and reactive nature of small, unsaturated hydrocarbons like this compound can present significant challenges to crystallization and subsequent X-ray analysis. Therefore, detailed information regarding its solid-state packing, intermolecular interactions, and precise molecular dimensions in a crystalline environment is not currently available.

Vibrational and Electronic Spectroscopy

Spectroscopic methods that probe the vibrational and electronic energy levels of a molecule are critical for identifying functional groups and understanding the nature of its chemical bonds and conjugation.

The key expected vibrational modes for this compound would include C-H stretching from the vinyl and terminal alkyne groups, C=C stretching of the double bond, and C≡C stretching of the two triple bonds. The conjugation of the π-systems is expected to influence the positions of these bands.

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm-1) |

|---|---|---|---|

| (E)-1-Chloro-6-trimethylsilyl-1-hexene-3,5-diyne | Vinyl C-H | Stretching | 3073, 3024 |

| Alkyl C-H (Si-CH3) | Stretching | 2961, 2900 | |

| Alkyne C≡C | Stretching | 2202 | |

| 2102 |

The data from this derivative suggests that this compound would exhibit strong C≡C stretching bands in the 2100-2250 cm⁻¹ region and vinyl C-H stretching bands above 3000 cm⁻¹.

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The extended π-system of this compound, comprising one double and two triple bonds, gives rise to characteristic electronic absorptions.

The neutral this compound molecule has been identified as the product of the photochemical rearrangement of triplet methylpentadiynylidene, a process followed by UV-Vis spectroscopy which showed the precursor absorbs in the 350-430 nm range researchgate.net. Furthermore, this compound has been identified as a key product in the reactions of metastable diacetylene with ethylene, where it was characterized using Resonantly Enhanced Two-Photon Ionization (R2PI) spectroscopy researchgate.netresearchgate.netresearchgate.net. This technique is a sensitive UV-based method for identifying reaction products in the gas phase.

While the spectrum of the neutral molecule is a subject of these specialized studies, the electronic spectrum of the corresponding cation, C₆H₄⁺, has been characterized in detail. A high-resolution gas-phase spectrum of the this compound cation shows a distinct absorption band around 604 nm researchgate.netcore.ac.uk. This transition is assigned to the ²A'' ← ²A'' electronic transition of this planar species researchgate.net. The study of the cation provides valuable data on the electronic structure of the molecular framework and serves as a benchmark for theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Although a formal report of the ¹H and ¹³C NMR spectra of unsubstituted this compound is not available in the reviewed literature, detailed NMR data for several of its derivatives have been published. This information allows for a reliable estimation of the chemical shifts expected for the parent compound.

The ¹H NMR spectrum of this compound is expected to show signals for the vinyl protons and the terminal acetylenic proton. The vinyl protons will exhibit characteristic splitting patterns (doublets or doublets of doublets) due to geminal and vicinal coupling. The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the unique electronic environments of the vinyl and diyne moieties.

The following table summarizes the NMR data for two chloro-derivatives, which provide a basis for understanding the electronic environment of the carbon and hydrogen atoms in the this compound backbone amazonaws.com.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| (E)-1-Chloro-6-trimethylsilyl-1-hexene-3,5-diyne | 1H | 0.19 (s, 9H) | -Si(CH3)3 |

| 5.95 (d, J = 13.5 Hz, 1H) | Vinyl H | ||

| 6.67 (d, J = 13.5 Hz, 1H) | Vinyl H | ||

| 13C | -0.54 (3C) | -Si(CH3)3 | |

| 71.64, 76.72, 87.30, 91.94 | Alkyne C | ||

| 112.60, 134.41 | Vinyl C | ||

| (E)-1-Chloro-1-heptene-3,5-diyne | 1H | 2.03 (s, 3H) | -CH3 |

| 6.98 (d, J = 13.5 Hz, 1H) | Vinyl H | ||

| 6.67 (d, J = 13.5 Hz, 1H) | Vinyl H | ||

| 13C | 4.48, 63.98, 69.11, 77.00, 81.49 | Alkyne & Methyl C | |

| 112.94, 133.13 | Vinyl C |

The vinyl protons in these (E)-chloro derivatives appear in the range of δ 5.9-7.0 ppm, and the sp-hybridized carbon atoms of the diyne moiety resonate between δ 60-95 ppm. These values are consistent with a highly conjugated and electronically diverse molecular structure.

¹H and ¹³C NMR for Structural Confirmation

Expected ¹H NMR Spectral Features:

The proton spectrum would be expected to show signals corresponding to the vinyl protons and the terminal acetylenic proton. The vinyl protons (H-1 and H-2) would likely appear as a complex multiplet system due to geminal and vicinal couplings. The terminal acetylenic proton (H-6) would typically resonate as a singlet or a narrow triplet if coupled to other nuclei.

Expected ¹³C NMR Spectral Features:

The carbon spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The sp² hybridized carbons of the vinyl group (C-1 and C-2) would resonate in the olefinic region, while the four sp hybridized carbons of the diyne moiety (C-3, C-4, C-5, and C-6) would appear in the characteristic alkyne region. The chemical shifts would be influenced by the conjugation of the double and triple bonds.

A hypothetical data table of expected chemical shifts is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-1 | 5.2 - 6.0 | - |

| H-2 | 5.8 - 6.5 | - |

| H-6 | 2.0 - 3.0 | - |

| C-1 | - | 115 - 125 |

| C-2 | - | 130 - 140 |

| C-3 | - | 80 - 90 |

| C-4 | - | 65 - 75 |

| C-5 | - | 65 - 75 |

Note: These are estimated ranges and the actual experimental values may vary depending on the solvent and other experimental conditions.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This method is particularly useful for studying self-aggregation phenomena in solution.

In a study of structurally similar 1,6-diphenyl-3,4-dipropyl-3-hexen-1,5-diyne derivatives, DOSY NMR was employed to investigate their self-assembly in deuterated cyclohexane. researchgate.net The analysis of the concentration-dependent evolution of the diffusion coefficients provided evidence for an isodesmic model of association, where molecules stack on top of each other to form aggregates. researchgate.net By measuring the diffusion coefficients at different concentrations, the association constant for the stacking process, as well as the enthalpy and entropy of aggregation, were determined. researchgate.net The driving force for this aggregation was found to be a negative enthalpy change, partially counteracted by a negative entropy change. researchgate.net

A similar approach could be applied to this compound to study its potential for self-aggregation in various solvents. The diffusion coefficient would be expected to decrease as the concentration increases if aggregation occurs, indicating the formation of larger supramolecular assemblies.

Table 2: Hypothetical DOSY NMR Data for Aggregation Study of this compound

| Concentration (mM) | Diffusion Coefficient (D) (m²/s) | Interpretation |

|---|---|---|

| 1 | 2.5 x 10⁻⁹ | Monomeric species |

| 10 | 2.0 x 10⁻⁹ | Onset of aggregation |

| 50 | 1.2 x 10⁻⁹ | Significant aggregation |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Supramolecular Interactions

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects through-space correlations between protons that are in close proximity (typically < 5 Å), providing valuable information about the three-dimensional structure and intermolecular interactions of molecules in solution. researchgate.net

For the self-assembly of 1,6-diphenyl-3,4-dipropyl-3-hexen-1,5-diyne derivatives, NOESY experiments were crucial in elucidating the geometry of the supramolecular aggregates. researchgate.net The observation of intermolecular NOE cross-peaks between specific protons of neighboring molecules confirmed a stacked arrangement in solution. researchgate.net The pattern of these cross-peaks can reveal the relative orientation of the molecules within the aggregate, for instance, whether they are arranged in a head-to-head or head-to-tail fashion.

In a hypothetical NOESY study of this compound aggregates, the presence of intermolecular cross-peaks between the vinyl protons of one molecule and the acetylenic proton of another would provide direct evidence of their spatial proximity and would be instrumental in building a structural model of the self-assembled state.

Scanning Probe Microscopy for On-Surface Characterization

Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Noncontact Atomic Force Microscopy (nc-AFM), are indispensable tools for visualizing and manipulating molecules on surfaces at the atomic and single-bond level. nih.gov These methods would be ideal for characterizing this compound and its potential on-surface reactions.

Scanning Tunneling Microscopy (STM) for Molecular Imaging and Reaction Monitoring

STM provides real-space images of conductive surfaces with atomic resolution by measuring the tunneling current between a sharp metallic tip and the sample. It can be used to determine the adsorption geometry of molecules and to monitor surface-confined reactions.

For a molecule like this compound, STM imaging on a suitable substrate, such as Au(111) or Cu(111), would reveal how individual molecules arrange themselves on the surface. nih.govaps.org It would be possible to visualize the formation of self-assembled monolayers and to determine the packing structure. Furthermore, STM is a powerful tool to monitor on-surface chemical reactions, such as polymerization. researchgate.net By depositing this compound onto a catalytic surface and subsequently annealing, STM could be used to follow the formation of conjugated polymers, providing insights into the reaction pathways and the structure of the resulting nanostructures. oup.com

Noncontact Atomic Force Microscopy (nc-AFM) for Topographical and Bond-Resolving Analysis

nc-AFM measures the forces between a sharp tip and the sample surface to generate topographical images. When the tip is functionalized with a single molecule, such as carbon monoxide (CO), it can achieve sub-molecular resolution, allowing for the direct visualization of the chemical bond structure of a molecule. nih.gov

For this compound adsorbed on an inert surface like a bilayer of NaCl on a metal substrate, nc-AFM with a CO-functionalized tip would be expected to resolve the individual carbon-carbon single, double, and triple bonds within the molecule. nih.gov This bond-resolving capability would provide an unambiguous confirmation of the molecule's covalent structure on the surface. oup.com Moreover, nc-AFM is invaluable for characterizing the products of on-surface reactions. For instance, if this compound were to polymerize on a surface to form polyynes, nc-AFM could be used to confirm the structure of these carbon chains by visualizing the characteristic pattern of alternating single and triple bonds. oup.comnih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 1,6-diphenyl-3,4-dipropyl-3-hexen-1,5-diyne |

Theoretical and Computational Studies of 1 Hexene 3,5 Diyne

Quantum Chemical Methods for Electronic Structure Determination

The accurate determination of the electronic structure is fundamental to understanding the behavior of 1-hexene-3,5-diyne. Quantum chemical methods offer a powerful lens for examining the distribution of electrons and predicting molecular properties.

Ab initio methods, which are based on first principles of quantum mechanics without reliance on empirical parameters, provide a high level of theory for electronic structure calculations. Among these, Coupled-Cluster (CC) theory is recognized as a "gold standard" for its accuracy in treating electron correlation, which is crucial for molecules with multiple bonds like this compound.

The CC method models the electron-electron interactions using an exponential excitation operator, which allows for a size-extensive and size-consistent description of the molecule. sci-hub.semaplesoft.com The accuracy of the CC method can be systematically improved by including higher-order excitations. A widely used and highly accurate variant is the CCSD(T) method, which includes all single and double excitations (CCSD) and incorporates triple excitations non-iteratively (perturbatively), offering a favorable balance between accuracy and computational cost. researchgate.net

For the closely related isomer, cis-hex-3-ene-1,5-diyne, high-level ab initio calculations using the CCSD(T) method have been shown to provide an equilibrium structure that is in excellent agreement with experimental data obtained from Fourier transform microwave spectroscopy. researchgate.net These studies confirm the power of CCSD(T) in accurately predicting geometric parameters for enediyne systems. researchgate.net For instance, the critical C1-C6 distance in cis-hex-3-ene-1,5-diyne, a key parameter for its reactivity in the Bergman cyclization, was accurately determined using CCSD(T) calculations. researchgate.net

Table 1: Comparison of C1-C6 Distance in cis-hex-3-ene-1,5-diyne

| Method | Basis Set | C1-C6 Distance (Å) |

|---|---|---|

| CCSD(T) | cc-pVTZ | 4.32 |

| Earlier Value | Not Specified | 4.12 |

This table showcases the refined distance calculated by high-level ab initio methods compared to earlier, widely cited values for a related isomer. researchgate.net

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its excellent compromise between accuracy and computational expense. researchgate.net Instead of the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations.

DFT methods are widely used to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and reaction energetics. researchgate.net In the study of enediyne systems, DFT has been employed to investigate reaction mechanisms, such as the thermal cycloisomerization of hexa-1,3-dien-5-yne. researchgate.net However, for certain critical parameters, some DFT functionals may yield results that are less accurate than high-level ab initio methods. For example, early DFT calculations predicted a shorter C1-C6 distance in cis-hex-3-ene-1,5-diyne compared to the more accurate CCSD(T) results. researchgate.net

Despite this, DFT remains an invaluable tool for exploring potential energy surfaces and identifying reaction pathways, often in conjunction with more accurate methods for single-point energy calculations on the DFT-optimized geometries.

The choice of a basis set is a crucial aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and the computational cost of the calculation.

For high-accuracy calculations on systems like this compound, Pople-style basis sets (e.g., 6-31G*) and correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, cc-pVTZ) are commonly used. researchgate.netmdpi.com The correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit, allowing for controlled extrapolation of the results. For instance, the equilibrium structure of cis-hex-3-ene-1,5-diyne was determined with high accuracy using the CCSD(T) method combined with the cc-pVTZ basis set. researchgate.net

Computational efficiency is a major consideration, especially for demanding ab initio methods. The computational cost of a CCSD(T) calculation scales steeply with the number of basis functions. Therefore, a balance must be struck between the desired accuracy and the available computational resources. It is common practice to perform initial geometry optimizations and frequency calculations with a smaller, more efficient basis set (like 6-31G* or cc-pVDZ) before refining the energetics with a larger basis set. researchgate.netmdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for mapping out the intricate details of chemical reactions, offering insights into the transformation of reactants to products through high-energy transition states.

A key goal in studying reaction mechanisms is the identification of the transition state (TS), which is the saddle point on the potential energy surface connecting reactants and products. Computational methods can locate these unstable structures, and their geometries provide crucial information about the nature of the reaction. For the cyclization of related enediyne systems, the geometry of the singlet transition state has been found to be product-like. researchgate.net

Once a transition state has been located and confirmed (by vibrational frequency analysis, which should yield exactly one imaginary frequency), Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur along the reaction pathway.

Computational methods allow for the direct calculation of the energy difference between the reactants and the transition state, which corresponds to the activation energy barrier of the reaction. This is a critical parameter for predicting reaction rates. For example, the activation enthalpy for the Myers-Saito cyclization of (Z)-1,2,4-heptatriene-6-yne, a related reaction, has been estimated to be 21.8 ± 0.5 kcal/mol. researchgate.net Similarly, the activation energy for the Hopf cyclization of 1,3-hexadien-5-ynes is around 30 kcal/mol. researchgate.net

Beyond activation energies, computational frequency calculations can be used to determine various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy of activation. These parameters are essential for a complete understanding of the reaction kinetics and thermodynamics under different temperature and pressure conditions.

Table 2: Calculated Activation Energies for Cyclization Reactions of Related Compounds

| Reaction | Compound | Method | Activation Energy / Enthalpy (kcal/mol) |

|---|---|---|---|

| Myers-Saito Cyclization | (Z)-1,2,4-heptatriene-6-yne | Not specified | 21.8 ± 0.5 |

| Hopf Cyclization | 1,3-hexadien-5-ynes | Not specified | ~30 |

This table presents computationally derived activation energies for reactions of compounds structurally related to this compound, illustrating the application of these methods. researchgate.netresearchgate.net

Modeling of Catalytic Effects (e.g., Gold Atom Involvement in Surface Reactions)

The interaction of enediynes with metal surfaces, particularly gold, is a field of active research due to the potential for catalysis and the formation of novel carbon-based nanostructures. Computational modeling, especially using Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of these surface reactions.

A notable study investigated the Hopf cyclization of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, a substituted derivative of a this compound isomer, on a Au(111) surface. nih.gov This research demonstrated a dramatic reduction in the reaction barrier for the cyclization process when catalyzed by the gold surface. DFT calculations revealed that a gold atom from the Au(111) surface is directly involved in all steps of the reaction, playing a crucial role in lowering the activation energy by nearly half compared to the uncatalyzed reaction. nih.gov The study, which combined scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) with computational modeling, showed that the enediyne undergoes two sequential Hopf cyclizations to form a chrysene derivative. nih.gov These findings underscore the significant catalytic effect of gold surfaces on the reactivity of enediynes and suggest that similar catalytic pathways could be accessible for this compound. The involvement of the gold atom facilitates the complex bond rearrangements required for cyclization, highlighting a mechanism that is fundamental to on-surface synthesis. escholarship.org

The on-surface synthesis approach, which utilizes the catalytic activity of metal surfaces like gold, allows for the creation of precise and defect-free conjugated polymers. escholarship.org Theoretical studies on the adsorption of various organic molecules on Au(111) surfaces further inform our understanding of the initial interactions that precede these catalytic reactions. dtu.dkresearchgate.netuni-ulm.deiphy.ac.cn

Conformational Analysis and Molecular Dynamics Simulations

This research established that cis-hex-3-ene-1,5-diyne possesses C2v symmetry with slight deviations of the alkyne units from linearity. researchgate.net The terminal hydrogen atoms of the alkyne groups were found to bend away from each other. This structural insight is crucial as it contrasts with the distortion required for the Bergman cyclization, a characteristic reaction of enediynes. researchgate.net The experimentally and computationally determined equilibrium structure provides a benchmark for the expected bond lengths and angles in similar enediyne frameworks like this compound.

Furthermore, the study on the substituted trans-3-hexene-1,5-diyne on a Au(111) surface revealed a nonplanar conformation of the molecule upon adsorption. nih.gov This indicates that the interaction with the surface can significantly influence the molecule's geometry, which in turn affects its reactivity.

Below is a table summarizing the key structural parameters determined for cis-hex-3-ene-1,5-diyne, which can serve as a reference for the geometry of this compound.

| Parameter | Bond/Angle | Value |

| Bond Length | C1≡C2 | 1.209 Å |

| C2-C3 | 1.436 Å | |

| C3=C4 | 1.345 Å | |

| C1-C6 distance | 4.32 Å | |

| Bond Angle | ∠C1C2C3 | 177.6° |

| ∠C2C3C4 | 124.0° |

Data from the study on cis-hex-3-ene-1,5-diyne. researchgate.net

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. While specific computationally predicted spectra for this compound are not available in the reviewed literature, the methodologies for such predictions are well-established.

The prediction of spectroscopic properties typically involves optimizing the molecular geometry at a certain level of theory (e.g., DFT) and then performing calculations to obtain vibrational frequencies (for IR and Raman spectra) or nuclear magnetic shielding constants (for NMR spectra). The accuracy of these predictions depends on the chosen theoretical method and basis set.

For instance, the study on cis-hex-3-ene-1,5-diyne utilized high-level coupled-cluster calculations (CCSD(T)/cc-pVTZ) to achieve excellent agreement with experimental rotational constants obtained from microwave spectroscopy. researchgate.net This demonstrates the power of modern computational methods in reproducing experimental spectroscopic data with high fidelity.

While no specific predicted data is available for this compound, the table below presents typical ranges for key vibrational frequencies in related molecules containing similar functional groups, which can be used as a general guide for interpreting experimental spectra.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡C | Stretching | 2100 - 2260 |

| C=C | Stretching | 1620 - 1680 |

| =C-H | Stretching | 3010 - 3095 |

| ≡C-H | Stretching | ~3300 |

Applications in Advanced Materials and Nanotechnology

Precursors for Graphene Nanoribbon Fabrication

Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit quantum confinement effects, leading to tunable electronic bandgaps. researchgate.net These properties make them promising candidates for next-generation carbon-based electronics. researchgate.netescholarship.org The "bottom-up" synthesis of GNRs from molecular precursors offers atomic precision, a critical advantage over traditional "top-down" lithographic methods. core.ac.uk Derivatives of 1-hexene-3,5-diyne have emerged as important precursors in this context, enabling the fabrication of GNRs with precisely controlled structures. escholarship.orgproquest.com

The fabrication of GNRs from precursors like this compound derivatives is achieved through on-surface synthesis, a method that allows for the creation of defect-free conjugated polymers and subsequent visualization with scanning probe microscopy. escholarship.org This process typically occurs under ultra-high vacuum (UHV) conditions on a catalytically active metal surface, such as gold (Au(111)), silver (Ag), or copper (Cu). escholarship.orgproquest.com

The general strategy involves two key stages:

Polymerization: Molecular precursors, such as di-halogenated derivatives of tetraphenyl-hex-3-en-1,5-diyne, are sublimated and deposited onto the metal substrate. escholarship.orgproquest.com Thermal activation cleaves the carbon-halogen bonds, creating surface-stabilized radical intermediates. escholarship.org These radicals then diffuse across the surface and react with each other in a process known as Ullmann coupling to form long, linear polymer chains. nih.gov

Cyclization and Planarization: Upon further heating, intramolecular cyclization reactions are induced. For enediyne-based precursors, this can involve reactions like the Hopf cyclization, which transforms the polymer backbone into the fused aromatic structure of a graphene nanoribbon. escholarship.orgproquest.com This step, often a form of cyclodehydrogenation, planarizes the polymer and establishes the final GNR structure. core.ac.uk

Studies on tetraphenyl-hex-3-en-1,5-diyne on an Au(111) surface have shown that the molecule can undergo sequential Hopf cyclizations at temperatures significantly lower than those predicted or observed in other systems, highlighting the catalytic role of the surface in facilitating GNR formation. proquest.com

| Synthesis Stage | Typical Process | Key Transformation |

| Deposition | Thermal sublimation of precursor molecules in UHV. | Precursors adsorb onto a metal surface (e.g., Au(111)). |

| Polymerization | Annealing at moderate temperatures (e.g., ~200 °C / 475 K). core.ac.uk | C-X bond cleavage followed by intermolecular coupling to form polymer chains. escholarship.org |

| Cyclization | Annealing at higher temperatures (e.g., ~350 °C / 625 K). core.ac.uk | Intramolecular reactions (e.g., Hopf cyclization, cyclodehydrogenation) form the fused, planar GNR lattice. escholarship.org |

This table provides an interactive overview of the on-surface synthesis process for Graphene Nanoribbons.

A primary advantage of the on-surface, bottom-up approach is the ability to achieve atomically precise and defect-free structures, which is essential for predictable electronic properties. escholarship.org The topology of the resulting GNR, particularly its width and edge structure (e.g., armchair or zigzag), is encoded into the chemical structure of the molecular precursor. researchgate.netcore.ac.uk

By carefully designing precursor molecules based on the this compound framework, researchers can dictate the final GNR architecture. For instance, the synthesis of a diiodo derivative of tetraphenyl-hex-3-en-1,5-diyne was specifically explored for its potential to pre-polymerize on a gold surface, providing a controlled pathway for GNR fabrication. proquest.com This method of encoding the final structure in the precursor ensures that the polymerization and cyclization reactions proceed in a predetermined manner, minimizing the formation of structural defects that would be detrimental to the GNR's electronic performance. escholarship.org The ability to create GNRs with specific edge topologies, such as zigzag edges which are predicted to host spin-polarized electronic states, opens avenues for their use in spintronic devices. core.ac.uk

Development of Conjugated Polymers and Oligomers

The highly unsaturated nature of this compound makes it a valuable monomer for the synthesis of conjugated polymers and oligomers. These materials are characterized by an extended π-system along the polymer backbone, which imparts unique optical and electronic properties.

Polymers incorporating enediyne units into their structure belong to the class of π-conjugated polymers, which are of significant interest for applications in organic electronics, such as light-emitting diodes, field-effect transistors, and sensors. The electronic properties of these materials, including their ionization potential and electron affinity, can be tuned by modifying the chemical structure of the repeating units. researchgate.net

The alternating single, double, and triple bonds in polymers derived from this compound create a delocalized electron system. This delocalization typically leads to:

Reduced Bandgaps: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is smaller compared to non-conjugated analogues, allowing for the absorption and emission of light in the visible spectrum.

Enhanced Conductivity: While typically semiconducting, the mobility of charge carriers along the conjugated backbone is significantly higher than in saturated polymers.

Research into novel conjugated polymers containing units like hexa-1,3,5-triene demonstrates that the specific arrangement of double and single bonds directly influences the material's properties. rsc.org Similarly, diyne-linked conjugated microporous polymers have been developed for energy storage applications, showcasing the versatility of the diyne unit in creating functional materials. rsc.org

| Property | Description | Implication for Materials |

| π-Conjugation | Alternating single and multiple bonds creating a delocalized electron system. | Governs the material's optical and electronic characteristics. |

| Optical Absorption | Governed by the HOMO-LUMO gap; tunable by chemical structure. | Determines the color of the material and its potential use in photovoltaics or photodetectors. |

| Photoluminescence | Emission of light upon excitation; efficiency and color are key parameters. | Enables applications in organic light-emitting diodes (OLEDs). researchgate.net |

| Charge Transport | Mobility of electrons and holes along the polymer backbone. | Crucial for performance in transistors and other electronic devices. |

This table interactively details the key properties of conjugated polymers derived from enediyne monomers.

"Living" polymerization is a chain growth process in which chain termination and transfer reactions are absent. wikipedia.orgyoutube.com This technique offers precise control over the synthesis of polymers, allowing for predetermined molecular weights, very low polydispersity (i.e., uniform chain lengths), and the creation of complex architectures like block copolymers. wikipedia.orgyoutube.com

The key features of a living polymerization are:

Fast Initiation: The rate of chain initiation is much faster than the rate of chain propagation, ensuring that all polymer chains begin to grow at nearly the same time. wikipedia.org

Absence of Termination: The active growing end of the polymer chain (the "living" end) is not deactivated by side reactions. youtube.com This means the chains will continue to grow as long as monomer is available.

While traditional polymerization methods often result in a broad distribution of chain lengths due to random termination events, living techniques prevent this, leading to materials with highly reproducible properties. youtube.com In some systems, a reversible deactivation mechanism is employed, where the growing chain can enter a "dormant" state, protecting it from unwanted reactions until it is reactivated to continue propagation. youtube.comyoutube.com The principles of living polymerization are applicable to enediyne monomers, offering a pathway to synthesize well-defined conjugated polymers with tailored properties for specific high-performance applications.

Building Blocks for Complex Molecular Architectures

Beyond one-dimensional polymers, the rigid and well-defined geometry of the this compound framework makes it an exceptional building block for constructing more complex, multi-dimensional molecular architectures. Its high degree of unsaturation and multiple reactive sites (the terminal alkynes) allow it to serve as a core or a linker in the synthesis of elaborate organic compounds.

The structure of the related cis-hex-3-ene-1,5-diyne has been precisely determined, confirming its C₂ᵥ symmetry and the specific spatial arrangement of its reactive alkyne units. researchgate.net This defined geometry is crucial when using it as a precursor, as it dictates the shape and rigidity of the final molecular construct. Its propensity to undergo various cyclization reactions is a cornerstone of its utility in creating intricate molecules and advanced carbon-based materials with tailored electronic properties.

Synthesis of Fullerene Derivatives and Polycyclic Aromatic Hydrocarbons

The rigid and reactive framework of this compound and its derivatives serves as a precursor in the bottom-up synthesis of complex carbon architectures such as fullerene derivatives and polycyclic aromatic hydrocarbons (PAHs). These syntheses often rely on controlled cyclization and aromatization reactions.

While direct synthesis of fullerenes often involves high-energy methods like graphite vaporization, a more controlled approach involves the use of planar polycyclic aromatic hydrocarbon precursors that already contain the necessary carbon framework. mpg.de The intramolecular cyclodehydrogenation of such precursors can "stitch up" the molecule to form the desired fullerene cage. mpg.de Enediyne moieties, like that in this compound, are key components in some of these precursor molecules. The Bergman cyclization of an enediyne, a reaction that forms a reactive p-benzyne biradical, can initiate a cascade of reactions leading to the formation of larger aromatic systems. researchgate.net This principle is explored in theoretical and experimental studies on the formation of fullerenes from complex precursors containing enediyne units. researchgate.net

Similarly, enediyne compounds are utilized in the synthesis of various PAHs. Tandem cyclization of enediynyl propargylic alcohols has been successfully employed to create derivatives of 11H-benzo[b]fluorene under mild conditions. wikipedia.org The synthesis of functionalized chrysenes, a type of PAH, has also been achieved through benzannulation reactions, highlighting the versatility of such synthetic strategies. The development of new synthetic methods for PAHs is crucial for exploring their potential in organic electronics. researchgate.netresearchgate.net

Applications in Optoelectronic Devices, Nonlinear Optics, and Photonics

The extended π-conjugation in molecules derived from this compound gives rise to interesting optical and electronic properties, making them candidates for applications in optoelectronic devices, nonlinear optics, and photonics.

Materials with significant nonlinear optical (NLO) properties are crucial for technologies like optical switching and frequency conversion. mdpi.com Organic molecules with extended π-electron systems can exhibit large third-order optical nonlinearities. While specific studies on this compound in NLO applications are not extensively detailed in the provided search results, the general principles of NLO materials suggest that its derivatives could be of interest. The delocalization of π-electrons within the conjugated framework is a key factor in inducing polarization in organic NLO materials. researchgate.net

In the realm of photonics, which involves the control and manipulation of light, materials with specific optical properties are essential. nih.gov While direct applications of this compound in photonic devices are not explicitly found, the broader class of enediyne-containing polymers and materials are investigated for their potential in this field. For instance, the photochemistry of enediynes, including their ability to undergo cyclization upon irradiation, opens possibilities for creating photoswitchable materials.

Functional Materials with Aggregation-Induced Emission Properties

A significant area of application for derivatives of this compound is in the development of functional materials exhibiting aggregation-induced emission (AIE). The AIE phenomenon is counterintuitive to the common aggregation-caused quenching (ACQ) effect, where molecules lose their luminescence upon aggregation. In AIE materials, the emission of light is enhanced in the aggregated or solid state. This property is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

A study on a derivative of 3-hexen-1,5-diyne demonstrated a remarkable 3-fold increase in fluorescence intensity upon transitioning from a solution to a gel state. researchgate.net This aggregation-induced enhanced emission (AIEE) effect was accompanied by a slight red-shift in the emission wavelength. researchgate.net The self-assembly of this molecule into supramolecular architectures like columnar liquid-crystalline phases and organogels was controlled by the molecular design. researchgate.net

The mechanism behind AIE is a subject of ongoing research, with data-driven approaches being used to understand the relationship between molecular structure and AIE properties. The number of aromatic atoms and the presence of flexible structural components are key factors influencing the AIE effect. The development of new AIE systems with emission colors spanning the visible spectrum and high quantum yields is a promising area of materials science.

Table of Research Findings on Aggregation-Induced Emission in a 3-Hexene-1,5-diyne Derivative

| Property | Observation | Citation |

|---|---|---|

| Emission Behavior | Aggregation-induced enhanced emission (AIEE) | researchgate.net |

| Fluorescence Intensity | 3-fold increase in the gel state compared to solution | researchgate.net |

| Emission Wavelength Shift | Slight red-shift upon aggregation | researchgate.net |

| Mechanism | Restriction of intramolecular rotations | researchgate.net |

| Self-Assembly | Forms columnar liquid-crystalline phases and organogels | researchgate.net |

Supramolecular Chemistry and Self Assembly of 1 Hexene 3,5 Diyne Derivatives

Molecular Design Principles for Self-Assembling Systems

The rational design of self-assembling systems based on 1-hexene-3,5-diyne derivatives hinges on the precise control of molecular geometry and intermolecular interactions. A key strategy involves the conjugation of the rigid 1,6-diphenyl-3-hexen-1,5-diyne fluorophore with flexible peripheral groups. This approach aims to not only retain but also enhance the intrinsic properties of the core molecule upon aggregation.

A successful design principle involves attaching bulky, promesogenic (mesophase-promoting) end groups to the diyne core. For instance, the use of polycatenar acids, such as those derived from 3,4,5-tris(3,4,5-trihydroxybenzyloxy)benzoic acid, has proven effective. acs.org This specific molecular structure imparts a shape that is favorable for columnar self-organization through π-stacking, both in the bulk material and in solution. acs.org The resulting materials exhibit properties like intense luminescence, showcasing how molecular design can directly influence the macroscopic functions of the self-assembled system. acs.org

Aggregation Behavior in Solution and Solid State

The self-assembly of polycatenar molecules derived from 1,6-diphenyl-3,4-dipropyl-3-hexen-1,5-diyne has been extensively studied in solution, particularly in nonpolar solvents like cyclohexane. The aggregation process can be monitored through techniques such as NMR spectroscopy, which allows for a detailed analysis of the concentration and temperature-dependent evolution of chemical shifts and diffusion coefficients. nih.gov

The aggregation behavior of these this compound derivatives in [D12]cyclohexane is well-described by an isodesmic model of association. nih.gov This model assumes that the addition of a monomer to an aggregate of any size occurs with the same association constant. This implies a cooperative, step-wise growth of the supramolecular assembly without a critical aggregation concentration. Analysis of NMR data within the framework of the isodesmic model allows for the determination of the association constants for the stacking process. nih.gov

The thermodynamic parameters governing the self-assembly process provide insight into the driving forces behind aggregation. For the self-assembly of 1,6-diphenyl-3,4-dipropyl-3-hexen-1,5-diyne derivatives in cyclohexane, the process is primarily enthalpy-driven. nih.gov The negative enthalpy change (ΔH) indicates that the formation of intermolecular interactions, such as π-π stacking between the aromatic cores, is an energetically favorable process. nih.gov

This favorable enthalpic contribution is partially counteracted by a negative entropy change (ΔS), which is expected for a process that involves the ordering of molecules from a disordered state in solution into more structured aggregates. nih.gov

| Thermodynamic Parameter | Contribution to Aggregation |

| Enthalpy (ΔH) | Negative, indicating an exothermic and favorable process that drives aggregation. |

| Entropy (ΔS) | Negative, indicating a decrease in disorder, which opposes the aggregation process. |

Formation of Supramolecular Architectures

The controlled self-assembly of specifically designed this compound derivatives can lead to the formation of highly ordered supramolecular architectures, including liquid crystalline phases and organogels. The nature of the resulting structure is highly dependent on the environmental conditions.

A polycatenar derivative of 1,6-diphenyl-3-hexen-1,5-diyne, referred to as CA9, demonstrates the ability to form both thermotropic liquid crystalline phases and organogels. acs.orgnih.gov In the condensed state, this compound organizes into a hexagonal columnar mesophase. nih.gov In the presence of apolar solvents like cyclohexane and dodecane, at concentrations where fiber formation occurs, the system can gelate. nih.gov This transition from a solution to a gel state can be accompanied by a significant enhancement in fluorescence intensity, a phenomenon known as aggregation-induced emission. nih.gov

The self-assembly of these derivatives can be directed to form tailor-made columnar architectures. acs.org In the hexagonal columnar mesophase of compound CA9, half of the molecule constitutes the slice of the column. nih.gov In the organogel state, a rectangular mesomorphic-like organization (Colr-type arrangement) is observed, where the internal organization within the columns is influenced by the solvent. nih.govacs.org This ability to control the packing and organization at the molecular level opens up possibilities for creating functional soft materials with bespoke properties. acs.org

| Supramolecular Architecture | Conditions | Structural Features |

| Hexagonal Columnar Mesophase | Condensed state (bulk material) | Half a molecule forms the columnar slice. |

| Rectangular Columnar Organization (Organogel) | In apolar solvents (e.g., cyclohexane, dodecane) | Columnar arrangement with solvent-dependent internal organization. |

Influence of Self-Assembly on Spectroscopic Properties (e.g., Aggregation-Induced Emission)

The supramolecular assembly of this compound derivatives significantly influences their spectroscopic properties, leading to phenomena such as aggregation-induced emission (AIE), where the fluorescence intensity of a molecule increases upon aggregation. This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished in the aggregated state. The study of these spectroscopic changes provides valuable insights into the nature of intermolecular interactions and the structure of the resulting self-assembled materials.

A notable example involves a polycatenar derivative of 1,6-diphenyl-3-hexen-1,5-diyne, denoted as CA9. This molecule demonstrates distinct luminescence properties in its disassembled and assembled states. In dilute solutions, where the molecules are predominantly in a disassembled state, the compound exhibits weak fluorescence. However, upon self-assembly into a gel state, a significant enhancement of the emission intensity is observed.

Detailed research findings have shown that in the gel state, a slight red shift in the emission maximum occurs, from 401 nm in the sol state to 402.5 nm in the gel state, accompanied by a threefold increase in fluorescence intensity acs.org. This enhancement is attributed to the restriction of intramolecular rotations and vibrations within the aggregated molecules, which minimizes non-radiative decay pathways and promotes radiative emission.

The spectroscopic properties are also sensitive to the surrounding environment, such as the solvent and temperature. For instance, in dodecane gels, the emission maximum is observed at 410 nm within a stable temperature range of 20 to 50 °C. As the temperature increases and the gel transitions to a sol, a blue shift in the emission maximum to 401 nm is observed, along with a significant decrease in luminescence intensity acs.org. This thermochromic behavior underscores the direct relationship between the degree of molecular aggregation and the observed spectroscopic properties.

The self-assembly process of certain this compound derivatives, such as 1,6-diphenyl-3,4-dipropyl-3-hexen-1,5-diyne, has been studied in detail using solution NMR spectroscopy. The analysis of concentration- and temperature-dependent chemical shifts and diffusion coefficients provides thermodynamic parameters for the self-aggregation process, which is driven by a negative enthalpy (ΔH) and partially compensated by a negative entropy (ΔS) tib.eu. These studies, while not directly measuring fluorescence, provide a fundamental understanding of the aggregation process that gives rise to the observed changes in spectroscopic properties.

The table below summarizes the key spectroscopic data for the 1,6-diphenyl-3-hexen-1,5-diyne derivative (CA9) in different states and solvents, illustrating the aggregation-induced emission enhancement.

| State | Solvent | Emission Maximum (λ_em) | Relative Fluorescence Intensity |

| Sol | Dodecane | 401 nm | 1x |

| Gel | Dodecane | 402.5 nm | 3x |

| Gel (20-50 °C) | Dodecane | 410 nm | High |

| Sol (65 °C) | Dodecane | 401 nm (with a shoulder at 365 nm) | Significantly Decreased |

Table 1. Spectroscopic properties of a 1,6-diphenyl-3-hexen-1,5-diyne derivative (CA9) demonstrating aggregation-induced emission.

Future Research Directions and Emerging Areas

Novel Synthetic Routes and Derivatization Strategies for Enhanced Functionality

The development of more efficient and selective methods for the synthesis and functionalization of 1-hexene-3,5-diyne and its derivatives is a key area of future research. Current efforts are focused on expanding the toolkit of organic synthesis to allow for precise control over the molecular architecture of enediyne-containing systems.